molecular formula C20H25NO5S B3211595 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1091173-16-8

3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B3211595
CAS RN: 1091173-16-8
M. Wt: 391.5 g/mol
InChI Key: WGUAVLCCUFYUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, also known as PTPS, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.

Mechanism of Action

3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects through the inhibition of several enzymes, including carbonic anhydrase and sulfonamide-sensitive enzymes. Carbonic anhydrase inhibition leads to a decrease in intracellular pH, which can induce apoptosis in cancer cells. Sulfonamide-sensitive enzyme inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation.
Biochemical and Physiological Effects
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and neuroprotective effects. These effects have been observed in vitro and in vivo, suggesting that 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in lab experiments is its high yield and purity. 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is its relatively high cost compared to other compounds. Additionally, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may not be suitable for all experiments, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for the study of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide. One direction is the development of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide analogs with improved potency and selectivity. Another direction is the investigation of the potential use of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in animal models of disease could provide further insights into its therapeutic potential. Finally, the development of novel drug delivery systems for 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has potential therapeutic applications in cancer, neurological disorders, and inflammation, and further research is needed to fully understand its potential.

Scientific Research Applications

3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been used in various scientific research applications, including the study of cancer, neurological disorders, and inflammation. In cancer research, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

3,4-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-24-18-9-8-17(14-19(18)25-2)27(22,23)21-15-20(10-12-26-13-11-20)16-6-4-3-5-7-16/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUAVLCCUFYUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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